molecular formula C22H22N2O3 B5361500 6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

Cat. No. B5361500
M. Wt: 362.4 g/mol
InChI Key: MWZKXILAGKIIRZ-UHFFFAOYSA-N
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Description

6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, commonly known as HMN-176, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMN-176 belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors, which are essential for cellular metabolism and energy production.

Scientific Research Applications

HMN-176 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. In cancer research, HMN-176 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, HMN-176 has been shown to improve cognitive function and reduce neuroinflammation. In metabolic diseases, HMN-176 has been shown to improve glucose tolerance and insulin sensitivity.

Mechanism of Action

The mechanism of action of HMN-176 involves its role as an 6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide precursor. This compound is an essential coenzyme involved in cellular metabolism and energy production. HMN-176 increases the levels of this compound in cells, which in turn activates various enzymes involved in cellular metabolism and energy production. This activation leads to improved cellular function and increased resistance to stress.
Biochemical and Physiological Effects
HMN-176 has been shown to have several biochemical and physiological effects. In cancer research, HMN-176 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, HMN-176 has been shown to improve cognitive function and reduce neuroinflammation. In metabolic diseases, HMN-176 has been shown to improve glucose tolerance and insulin sensitivity. Additionally, HMN-176 has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMN-176 in lab experiments is its ability to increase 6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide levels in cells. This can lead to improved cellular function and increased resistance to stress. Additionally, HMN-176 has been shown to have low toxicity and good bioavailability. One of the limitations of using HMN-176 in lab experiments is its cost and availability. HMN-176 is a relatively expensive compound and may not be readily available to all researchers.

Future Directions

There are several future directions for HMN-176 research. One area of research is the potential use of HMN-176 in combination with other therapies for cancer treatment. Another area of research is the potential use of HMN-176 in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of HMN-176 and its potential applications in other diseases, such as metabolic diseases.

Synthesis Methods

The synthesis of HMN-176 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile to form 3-(4-methoxyphenyl)-3-oxopropanenitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form 3-(4-methoxyphenyl)-3-oxopropanenitrile-3-(3-bromopropionyl)ester. The final step involves the reaction of this intermediate with nicotinamide to form HMN-176.

properties

IUPAC Name

6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-27-20-10-7-16(8-11-20)4-3-13-23-22(26)18-9-12-21(24-15-18)17-5-2-6-19(25)14-17/h2,5-12,14-15,25H,3-4,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZKXILAGKIIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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